N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two bis(dimethylamino)methylidene groups attached to a benzene-1,3-dicarboxamide core. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3-dicarboxylic acid with bis(dimethylamino)methylidene chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate
Properties
CAS No. |
661474-83-5 |
---|---|
Molecular Formula |
C18H28N6O2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-N,3-N-bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H28N6O2/c1-21(2)17(22(3)4)19-15(25)13-10-9-11-14(12-13)16(26)20-18(23(5)6)24(7)8/h9-12H,1-8H3 |
InChI Key |
VTFBZCNQUYNKRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC(=O)C1=CC(=CC=C1)C(=O)N=C(N(C)C)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.